molecular formula C9H8ClN3O2 B1393268 Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate CAS No. 853058-42-1

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B1393268
CAS No.: 853058-42-1
M. Wt: 225.63 g/mol
InChI Key: RJYXGAURZSGDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 853058-42-1) emerged in the early 2000s as a synthetic intermediate in antiviral and anticancer drug discovery. Its first documented synthesis appeared in a 2005 patent by Bender, Yang, Kadow, and Meanwell, who developed it as a precursor for azaindole derivatives targeting viral replication. The compound’s strategic design capitalized on the pyrrolopyrimidine scaffold’s ability to mimic purine bases, enabling interactions with enzymatic targets such as kinases and polymerases. Early synthetic routes involved cyclocondensation of ethyl 4-chloropyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives using phosphorus oxychloride (POCl₃) and triethylamine, achieving yields exceeding 90% under optimized conditions.

Significance in Heterocyclic Chemistry

As a fused bicyclic system, this compound exemplifies the versatility of pyrrolopyrimidines in medicinal chemistry. Key features include:

Structural Feature Role in Reactivity
Chlorine at C4 Enhances electrophilicity for nucleophilic substitution reactions
Ethyl ester at C7 Stabilizes the carboxylate group, facilitating ester hydrolysis to carboxylic acids
Aromatic pyrrolopyrimidine core Enables π-π stacking and hydrogen bonding with biological targets

The electron-withdrawing chlorine atom directs regioselective functionalization at C4, while the ethyl ester provides a handle for further derivatization. These attributes make the compound a cornerstone in synthesizing kinase inhibitors, such as protein kinase B (PKB/Akt) antagonists, which show promise in oncology.

Position Within Pyrrolopyrimidine Family of Compounds

This derivative belongs to the 5H-pyrrolo[3,2-d]pyrimidine subclass, distinguished by its ring fusion pattern and substitution profile. Comparative analysis with related structures reveals distinct properties:

Compound CAS Number Key Differences Applications
Ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate - Trifluoromethyl group at C2 enhances lipophilicity Agrochemical intermediates
4-Chloro-5-methyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate 1234616-53-5 Methyl group at C5 alters metabolic stability Antibacterial agents
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate 1638760-02-7 Ester group at C6 modifies binding affinity Anticancer research

The 7-carboxylate substitution pattern in this compound optimizes hydrogen-bonding interactions with ATP-binding pockets in kinases, a trait exploited in PKB inhibitors like those reported by Rawal and Pathania. Its synthesis often precedes the preparation of prodrugs, such as phosphoramidate derivatives, which improve bioavailability in antiviral therapies.

This compound’s role extends beyond drug discovery; it serves as a model system for studying regioselective functionalization in nitrogen-rich heterocycles. Recent advances in catalytic C-H activation have enabled direct modifications of its pyrrole ring, broadening its utility in materials science and asymmetric catalysis.

Properties

IUPAC Name

ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYXGAURZSGDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680911
Record name Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853058-42-1
Record name 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853058-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Key Steps

The compound is typically synthesized via cyclization and functionalization of pyrrole-pyrimidine precursors. Two primary approaches are documented:

a. Cyclocondensation of Ethyl 3-Amino-pyrrole-2-carboxylate Derivatives

  • Intermediate formation : Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate serves as a key precursor. Cyclization with guanylating agents (e.g., cyanamide or substituted amidines) forms the pyrrolo[3,2-d]pyrimidine core.
  • Chlorination : Post-cyclization, chlorination at the 4-position is achieved using POCl₃ or PCl₅ under reflux conditions.

b. Functionalization of Preformed Pyrrolopyrimidine Cores

  • Esterification : Direct esterification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide).
  • Alternative pathway : Nucleophilic substitution on halogenated intermediates, such as 4,6-dichloro derivatives, followed by selective deprotection.

A high-yield method from WO2022/197734 (cited in) involves:

  • Starting material : Ethyl 2-cyano-4,4-diethoxybutanoate.
  • Cyclization : Reaction with formamidine acetate in methanol at 60°C for 12 hours.
  • Chlorination : Treatment with POCl₃ at 110°C for 4 hours.
  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and crystallization from hexane.
Parameter Value
Yield 63–68%
Purity (HPLC) >99%
Reaction Time 16–24 hours

Critical Reaction Conditions

  • Solvents : Tetrahydrofuran (THF), methanol, or water-miscible solvents for cyclization.
  • Temperature : 60–110°C for cyclization and chlorination steps.
  • Catalysts : Lithium hydroxide for hydrolysis side-reactions, sodium hydroxide for neutralization.

Analytical Data and Characterization

Challenges and Mitigation Strategies

  • Byproduct formation : Over-chlorination or ester hydrolysis can occur. Controlled POCl₃ stoichiometry and low-temperature workup minimize impurities.
  • Solvent recovery : THF and methanol are recycled via distillation, improving process sustainability.

Applications in Drug Synthesis

The compound is a precursor for RET kinase inhibitors (e.g., compounds 44–59 in) and JAK/STAT pathway modulators. Its 7-carboxylate group enables further functionalization via amide coupling or Suzuki–Miyaura cross-coupling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Biological Activities

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has been studied for its biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with a pyrrolopyrimidine structure can exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that it may interfere with specific signaling pathways involved in tumor growth .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Preliminary studies indicate that it could inhibit viral replication, making it a candidate for further research in antiviral drug development .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes that are crucial for various biochemical pathways. This property could be leveraged in the design of drugs targeting specific diseases .

Medicinal Chemistry Applications

The unique structure of this compound makes it an attractive scaffold for medicinal chemistry:

Drug Design

Researchers are exploring modifications to the this compound framework to enhance its pharmacological properties. By altering functional groups or substituents on the pyrrolopyrimidine core, scientists aim to develop more potent and selective compounds for therapeutic use .

Biological Profiling

Extensive biological profiling is being conducted to understand the compound's mechanism of action and its interactions with biological targets. This information is vital for optimizing lead compounds in drug discovery programs .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Study on Anticancer Effects :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly reduced tumor size in xenograft models of cancer .
  • Antiviral Research :
    • Another investigation reported that modifications to the ethyl group enhanced the antiviral efficacy against specific viruses, showcasing its potential as a therapeutic agent .
  • Enzyme Inhibition Mechanism :
    • Research focused on the enzyme inhibition properties revealed that this compound could effectively inhibit key enzymes involved in metabolic pathways related to cancer progression .

Comparison with Similar Compounds

Halogen-Substituted Analogues

Substitution of the chlorine atom with other halogens or functional groups significantly alters physicochemical and biological properties.

Compound Name Molecular Formula Substituent (Position) Molecular Weight Key Properties/Applications References
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate C₉H₈ClN₃O₂ Cl (4), COOEt (7) 225.63 Building block for kinase inhibitors
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate C₉H₈BrN₃O₂ Br (4), COOEt (7) 270.08 Potential enhanced electrophilicity; synthetic intermediate
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (no halogen) C₉H₉N₃O₂ H (4), COOEt (7) 191.19 Reduced steric/electronic effects; limited kinase affinity
  • Key Observations :
    • The chloro derivative is preferred in kinase inhibitor synthesis due to its balance of reactivity and stability .
    • Bromo substitution () may increase electrophilicity but is less explored in binding studies.
    • The absence of a halogen () reduces steric bulk but diminishes affinity for kinase hinge regions .

Ester Functional Group Variations

The ethyl ester group at position 7 can be replaced with methyl esters or carboxylic acids, altering solubility and metabolic stability.

Compound Name Molecular Formula Substituent (Position) Molecular Weight Key Properties/Applications References
Mthis compound C₈H₆ClN₃O₂ Cl (4), COOMe (7) 211.61 Increased lipophilicity; shorter metabolic half-life
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid C₇H₄ClN₃O₂ Cl (4), COOH (7) 197.58 Enhanced solubility; prone to decarboxylation
  • Key Observations :
    • Methyl esters () may improve membrane permeability but reduce aqueous solubility.
    • The carboxylic acid derivative () is more polar but less stable under acidic conditions.

Positional Isomerism in the Fused Ring System

Variations in the pyrrolopyrimidine ring system (e.g., [2,3-d] vs. [3,2-d]) impact electronic distribution and binding interactions.

Compound Name Molecular Formula Ring System Molecular Weight Key Properties/Applications References
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate C₉H₈ClN₃O₂ Pyrrolo[2,3-d]pyrimidine 225.63 Altered nitrogen positioning; distinct hydrogen bonding

Substituent Modifications on the Pyrrole Ring

Additional substituents (e.g., methyl or hydroxy groups) influence steric effects and hydrogen-bonding capacity.

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications References
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate C₁₁H₁₂ClN₃O₃ Cl (4), OH (5), Me (2,7) 269.69 Increased steric bulk; potential for intramolecular H-bonding
  • Key Observations :
    • Hydroxy and methyl groups () introduce steric hindrance and may stabilize specific conformations.

Biological Activity

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No. 853058-42-1) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, synthesis, and significant biological activities, including its anticancer, antibacterial, and anti-inflammatory effects.

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 853058-42-1
  • InChI Key : RJYXGAURZSGDON-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The precise synthetic pathways can vary, but they often include the introduction of the chloro group and subsequent esterification to form the ethyl ester.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity : this compound exhibited significant cytotoxic effects against various cancer cell lines. In a study involving multiple derivatives, compounds similar to Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine showed IC50 values ranging from 29 to 59 µM , with some derivatives demonstrating even lower values against specific targets like EGFR and CDK2 .
  • Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This dual action suggests a promising therapeutic avenue for treating cancers that exhibit resistance to conventional therapies.

Antibacterial Activity

The compound also shows promise in antibacterial applications:

  • Efficacy Against Bacteria : Preliminary tests indicate that derivatives of pyrrolo[3,2-d]pyrimidines exhibit notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Specific compounds demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has been evaluated for anti-inflammatory effects:

  • Inhibition Studies : Compounds in this class have shown substantial inhibition in models of inflammation, with percentages exceeding those of traditional anti-inflammatory drugs like indomethacin . This suggests that the compound could be beneficial in treating inflammatory diseases.

Table of Biological Activities

Activity TypeEffectiveness (IC50/MIC)Reference
Anticancer29 - 59 µM
AntibacterialMIC < standard antibiotics
Anti-inflammatoryHigher inhibition than indomethacin

Q & A

Q. What are the key steps in synthesizing Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate. Key steps include:

  • Condensation with 4-chlorophenyl isocyanate in methylene dichloride.
  • Addition of dipentylamine and sodium ethoxide to cyclize the intermediate.
  • Recrystallization from ethanol/methylene dichloride for X-ray-quality crystals . Characterization employs NMR, IR, and X-ray crystallography (mean C–C bond deviation: 0.005 Å; R factor: 0.054) .

Q. Which crystallographic methods are essential for resolving the compound’s structure?

Single-crystal X-ray diffraction at 298 K is standard. SHELX programs (e.g., SHELXL for refinement) are critical for solving small-molecule structures. Key parameters include:

  • Data-to-parameter ratio ≥13.6 for reliable refinement.
  • Analysis of dihedral angles (e.g., 5.80° between fused pyrrolo-pyrimidine rings) and intermolecular interactions (C–H···O, π–π stacking) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in derivative synthesis?

Advanced methods involve catalytic sodium ethoxide or solid potassium carbonate to promote cyclization. For example:

  • Heating diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate with aromatic isocyanates at 273–278 K.
  • Post-reaction purification via column chromatography (petroleum ether/ethyl acetate) improves purity (>99%) . Monitoring reaction progress via TLC or HPLC-MS ensures intermediate stability .

Q. What strategies address conflicting data in biological activity assays for pyrrolo[3,2-d]pyrimidine derivatives?

Discrepancies in kinase inhibition (e.g., EGFR, VEGFR2) may arise from substituent positioning. Mitigation strategies include:

  • Comparative molecular docking to assess binding affinity variations (e.g., ethyl vs. methyl groups at position 5).
  • Validating inhibitory activity via enzyme-linked immunosorbent assays (ELISA) with IC50 dose-response curves .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Weak hydrogen bonds (C–H···O) and π–π interactions (centroid distances: 3.595 Å) stabilize the lattice, affecting solubility and melting points. Computational tools like Mercury (CCDC) visualize packing motifs and predict stability under thermal stress .

Methodological Comparison Table

Aspect Synthesis Method A Synthesis Method B
Key Reagents 4-Chlorophenyl isocyanate, dipentylamineAromatic isocyanates, phenols/amines
Catalyst Sodium ethoxideSolid K2CO3
Reaction Time 6–10 hours3–5 hours
Yield 60–70%75–85%
Purification Recrystallization (ethanol/CH2Cl2)Column chromatography

Key Considerations for Experimental Design

  • Stereoelectronic Effects : Chlorine at position 4 enhances electrophilicity for nucleophilic substitutions (e.g., Suzuki coupling) .
  • Thermal Stability : Differential scanning calorimetry (DSC) confirms decomposition thresholds (>200°C) for solvent selection .
  • Biological Assays : Use HEK293 or HeLa cell lines for IC50 determination, ensuring ≤5% DMSO to avoid cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.